1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro-
Description
1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro- is a bicyclic alcohol derived from the partial hydrogenation of the indenol framework. The hexahydro designation indicates saturation of three double bonds in the parent indene system (C₉H₈), resulting in a bicyclo[4.3.0] structure with a hydroxyl group at position 1. The molecular formula is presumed to be C₉H₁₄O (molecular weight ≈ 138.21 g/mol), differing from the ketone analog (C₉H₁₂O, MW 136.19 g/mol) by the presence of a hydroxyl (-OH) group instead of a carbonyl . This substitution significantly impacts polarity, solubility, and reactivity.
Properties
IUPAC Name |
2,3,4,5,6,7-hexahydro-1H-inden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9-6-5-7-3-1-2-4-8(7)9/h9-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZKARYAYJIDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447947 | |
| Record name | 1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39832-95-6 | |
| Record name | 1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro- can be synthesized through various methods. One common approach involves the hydrogenation of indene in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This process reduces the double bonds in the indene ring, resulting in the formation of the hexahydro derivative .
Industrial Production Methods: Industrial production of 1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro- typically involves large-scale hydrogenation reactors where indene is subjected to hydrogen gas in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to halides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic indene ring can interact with lipid membranes and proteins, affecting their behavior and activity .
Comparison with Similar Compounds
Functional Group Variations
1H-Inden-1-one, 2,3,4,5,6,7-hexahydro- (CAS 22118-00-9)
- Formula : C₉H₁₂O
- Key Differences : Replaces the hydroxyl group with a ketone (-C=O), reducing hydrogen-bonding capacity.
- Properties : Higher polarity than the alcohol analog, leading to distinct solubility profiles. Reported in mass spectral databases as a stable intermediate in organic synthesis .
1H-Indene, 2,3,4,5,6,7-hexahydro- (CAS 695-90-9)
- Formula : C₉H₁₄
- Key Differences: Lacks functional groups, making it a non-polar hydrocarbon.
- Applications : Used as a precursor in synthetic chemistry; its structural simplicity facilitates alkylation or oxidation reactions to introduce functional groups .
Saturation Level Comparisons
2,3-Dihydro-1H-inden-1-ol (CAS 6351-10-6)
- Formula : C₉H₁₀O
- Key Differences : Contains only two saturated bonds, retaining aromatic character in the benzene ring.
- Properties: Higher melting point and lower solubility in non-polar solvents compared to the hexahydro derivative due to planar aromatic regions .
3-Hydroxy-2,3,4,5,6,7-hexahydro-3,3a,7,7-tetramethylinden-2-one
- Formula: Not explicitly listed ().
- Key Differences : Combines hydroxyl and ketone groups with methyl substitutions.
Substituted Derivatives
1H-Indene, 2,3,4,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- (CAS 33704-59-5)
- Formula : C₁₄H₂₄
- Key Differences : Five methyl groups increase hydrophobicity (logP = 5.51) and steric hindrance.
- Applications : Analyzed via reverse-phase HPLC, demonstrating utility in chromatographic method development .
Methyl 1H-Indene-1-carboxylate, 2,3,4,5,6,7-hexahydro- (CAS 96862-28-1)
- Formula : C₁₁H₁₆O₂
- Key Differences : Esterification of the carboxylic acid derivative enhances stability and lipophilicity.
- Properties : Molecular weight 180.24 g/mol; used in polymer or pharmaceutical synthesis .
Q & A
Q. What are the standard synthetic routes for preparing 1H-Inden-1-ol derivatives, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves cyclization or functionalization of indene precursors. For example, coupling reactions under nitrogen using catalysts like CuI in PEG-400:DMF solvent systems can yield substituted derivatives. Optimization includes controlling reaction time (e.g., 12 hours), temperature (room temperature to 60°C), and purification via flash column chromatography or recrystallization. Yield improvements (e.g., 30% in ) rely on minimizing side reactions through inert atmospheres and stoichiometric adjustments .
Q. Which spectroscopic techniques are critical for confirming the structure of hexahydro-1H-inden-1-ol derivatives?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : 1H/13C NMR, DEPT, and 2D experiments (H-H COSY, HSQC, HMBC) to assign protons and carbons. For example, δ 8.62 ppm (aromatic protons) and δ 55.8 ppm (methoxy groups) in DMSO-d6 .
- X-ray Crystallography : ORTEP-III software for visualizing molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
- Mass Spectrometry : FAB-HRMS to confirm molecular ions (e.g., m/z 335.1512 [M+H]+) .
Q. What are the common challenges in purifying hexahydro-1H-inden-1-ol derivatives, and how are they addressed?
- Methodological Answer : Challenges include low solubility in polar solvents and contamination by regioisomers. Solutions involve:
- Recrystallization : Using hot ethyl acetate or ethanol to isolate pure crystals .
- Chromatography : Flash column chromatography with gradients of ethyl acetate/hexanes to separate stereoisomers .
Advanced Research Questions
Q. How can enantiomeric resolution of hexahydro-1H-inden-1-ol derivatives be achieved, and what analytical methods validate their stereochemical purity?
- Methodological Answer :
- Chiral Derivatization : Use of N-BOC D-phenylalanine to form diastereomers, followed by chromatographic separation .
- XRPD Analysis : X-ray powder diffraction to confirm crystallographic homogeneity .
- NMR Validation : 1D selective TOSY and NOESY to detect spatial proximity of protons in enantiomers .
Q. What computational or crystallographic approaches are employed to analyze the molecular conformation of hexahydro-1H-inden-1-ol derivatives?
- Methodological Answer :
- ORTEP-III : Generate thermal ellipsoid plots to visualize bond lengths and angles (e.g., C-O bond at 1.212 Å) .
- Molecular Modeling : Density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) between theoretical predictions and experimental results?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
